molecular formula C12H14N2Na2O3 B098760 Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate CAS No. 17626-59-4

Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate

Cat. No. B098760
CAS RN: 17626-59-4
M. Wt: 258.25 g/mol
InChI Key: NDSZTDWOFWTSGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate, also known as sodium pentobarbital, is a barbiturate drug that acts as a central nervous system depressant. It is commonly used for anesthesia, sedation, and euthanasia in both humans and animals. The drug has been in use since the early 1900s and is still widely used today due to its effectiveness and relatively low cost.

Mechanism Of Action

Sodium pentobarbital works by enhancing the activity of the neurotransmitter GABA, which is responsible for inhibiting the activity of neurons in the brain. This leads to a decrease in brain activity and a sedative effect. The drug also has anticonvulsant properties and can be used to treat seizures.

Biochemical And Physiological Effects

Sodium pentobarbital has a number of biochemical and physiological effects on the body. It can cause respiratory depression, decreased blood pressure, and decreased heart rate. It can also cause muscle relaxation and decreased reflexes. In high doses, the drug can lead to coma and death.

Advantages And Limitations For Lab Experiments

Sodium pentobarbital has several advantages for use in lab experiments. It is a potent sedative and anesthetic, making it useful for studies involving the central nervous system. It is also relatively easy to administer and has a predictable onset and duration of action. However, there are limitations to its use, including the potential for respiratory depression and the need for careful monitoring of vital signs.

Future Directions

There are several future directions for research involving Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital. One area of interest is in the development of new drugs that target the GABA receptor, which could lead to more effective treatments for anxiety, insomnia, and other disorders. Another area of research is in the development of new anesthetics that have fewer side effects and a faster onset of action. Additionally, there is ongoing research into the use of Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate pentobarbital for euthanasia and end-of-life care.

Synthesis Methods

Sodium pentobarbital can be synthesized through a multi-step process starting with malonic acid and diethyl malonate. The final step involves reacting the intermediate product with cyclohexanone and Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate ethoxide. The resulting product is then purified and converted into the Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate salt form.

Scientific Research Applications

Sodium pentobarbital has been widely used in scientific research for its ability to induce anesthesia and sedation in animals. It is commonly used in studies involving the central nervous system, such as sleep research and studies on addiction and drug abuse. The drug is also used in studies on the cardiovascular and respiratory systems, as well as in studies on the effects of various drugs on the body.

properties

CAS RN

17626-59-4

Product Name

Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturate

Molecular Formula

C12H14N2Na2O3

Molecular Weight

258.25 g/mol

IUPAC Name

sodium;5-cyclohex-3-en-1-yl-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H16N2O3.Na/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h3-4,8H,2,5-7H2,1H3,(H2,13,14,15,16,17);/q;+1/p-1

InChI Key

NDSZTDWOFWTSGK-UHFFFAOYSA-M

SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+]

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+]

Other CAS RN

17626-59-4

Origin of Product

United States

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